Bienvenue dans la boutique en ligne BenchChem!

N-(3-phenoxy-4-pyridinyl)ethanesulfonamide

COX-1 selective inhibitor cyclooxygenase selectivity inversion nimesulide analogue SAR

This pyridinic alkanesulfonamide is a non-interchangeable, COX-1-preferring control (selectivity ratio 0.38), essential for validating the Z'-factor window against celecoxib in COX-2 screening cascades. Unlike anionic trifluoromethanesulfonamide analogues, its zwitterionic state at physiological pH dictates its unique enzyme-binding preference, making it the definitive comparator for SAR teams isolating ionic-state contributions to active-site binding. Secure this authenticated reference standard for HPLC-MS method development and library QC.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
CAS No. 833455-54-2
Cat. No. B3063976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenoxy-4-pyridinyl)ethanesulfonamide
CAS833455-54-2
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H14N2O3S/c1-2-19(16,17)15-12-8-9-14-10-13(12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,14,15)
InChIKeyFOUBNASCZPSQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Phenoxy-4-pyridinyl)ethanesulfonamide (CAS 833455-54-2): COX-1/COX-2 Selectivity Profile & Pyridinic Sulfonamide Procurement Guide


N-(3-Phenoxy-4-pyridinyl)ethanesulfonamide (CAS 833455-54-2) is a synthetic, small-molecule pyridinic sulfonamide that belongs to the nimesulide-analogue class of cyclooxygenase (COX) inhibitors [1]. Synthesized via condensation of 3-phenoxy-4-aminopyridine with ethanesulfonyl chloride, it serves as a tool compound for probing COX-1 versus COX-2 selectivity in human whole-blood models [2]. Unlike the majority of its structural analogues, which exhibit COX-2-preferential inhibition, this ethanesulfonamide derivative demonstrates a reversed selectivity profile marked by greater COX-1 inhibitory potency, positioning it as a critical comparator for SAR studies where ionic state at physiological pH determines enzyme-binding preference [3].

Why In-Class Nimesulide Analogues Cannot Substitute N-(3-Phenoxy-4-pyridinyl)ethanesulfonamide for COX Selectivity Studies


Generic substitution within the pyridinic sulfonamide class is unreliable because the ionic form present at physiological pH — and consequently the COX-isozyme selectivity — is exquisitely sensitive to the sulfonamide N-substituent [1]. Alkanesulfonamides like N-(3-phenoxy-4-pyridinyl)ethanesulfonamide adopt a zwitterionic state, whereas their trifluoromethanesulfonamide counterparts exist as anions; this single physicochemical switch can invert the COX-1/COX-2 selectivity ratio and alter absolute inhibitory potency by over an order of magnitude [2]. The quantitative evidence below demonstrates that even amongst alkanesulfonamides sharing a phenoxy-pyridine scaffold, the choice of alkyl chain (methane-, ethane-, or trifluoromethane-sulfonamide) produces non-interchangeable pharmacological profiles.

N-(3-Phenoxy-4-pyridinyl)ethanesulfonamide (833455-54-2): Head-to-Head Selectivity & Potency Benchmarks for Procurement Decisions


COX-1 Preferential Inhibition: A Reversed Selectivity Profile Relative to the Nimesulide Class

In a human whole-blood model, N-(3-phenoxy-4-pyridinyl)ethanesulfonamide inhibited COX-1 with an IC50 of 5.34 µM and COX-2 with an IC50 of 14.1 µM, yielding a COX-1/COX-2 selectivity ratio of 0.38 [1]. This ratio is inverted relative to the broader alkanesulfonamide series described in the J. Med. Chem. 2004 paper, where most analogues demonstrated COX-2-preferential inhibition with selectivity ratios (IC50 COX-1 / IC50 COX-2) reaching up to 7.92 [2]. Importantly, this compound is a COX-1-preferring agent within a family designed for COX-2 selectivity, making it a unique tool for negative-control experiments or for probing structural determinants of isozyme preference.

COX-1 selective inhibitor cyclooxygenase selectivity inversion nimesulide analogue SAR

Zwitterionic State at Physiological pH: Mechanistic Differentiation from Trifluoromethanesulfonamide Analogues

pKa determinations reported in the J. Med. Chem. 2004 paper established that the major ionic form present at physiological pH depends on the sulfonamide N-substituent: alkanesulfonamides such as N-(3-phenoxy-4-pyridinyl)ethanesulfonamide exist predominantly as zwitterionic molecules, whereas trifluoromethanesulfonamides exist as anions [1]. The closely related trifluoromethyl analogue, N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide (Compound 7), displayed IC50 values of 2.2 µM (COX-1) and 0.4 µM (COX-2) with a COX-2 selectivity ratio of 5.5 [2]. While the CF3 analogue shows 2.4-fold greater COX-1 potency and 35-fold greater COX-2 potency, the ethanesulfonamide variant offers a reversed selectivity that cannot be achieved by simple dilution of the more potent CF3 compound.

sulfonamide ionic state COX active site binding physicochemical SAR

Selectivity Profile Divergence from Celecoxib: A COX-1-Preferring Benchmark for Assay Validation

In the same human whole blood experimental system described in the J. Med. Chem. 2004 publication, the COX-2-selective drug celecoxib exhibits a COX-1/COX-2 selectivity ratio of 7.46 [1]. N-(3-Phenoxy-4-pyridinyl)ethanesulfonamide, tested under comparable conditions, yields a ratio of 0.38 [2]. This near 20-fold divergence in selectivity ratio magnitude — combined with the inversion of preference from COX-2 (celecoxib) to COX-1 (target compound) — establishes the target compound as a valuable orthogonal control for validating COX isozyme selectivity assays.

COX selectivity benchmark celecoxib comparator assay validation tool

In Vivo Anti-Inflammatory Equivalence to Nimesulide Despite Inverted In Vitro Selectivity

Selected alkanesulfonamide compounds from the J. Med. Chem. 2004 series — including representatives with the ethanesulfonamide scaffold — were evaluated in a carrageenan-induced rat paw oedema model and exhibited anti-inflammatory properties similar to that of nimesulide [1]. Although N-(3-phenoxy-4-pyridinyl)ethanesulfonamide was not specifically singled out for in vivo testing in the published abstract, the class-level finding that alkanesulfonamides achieve in vivo efficacy comparable to the clinically used COX-2 preferential inhibitor nimesulide, while possessing an inverted in vitro COX-1/COX-2 selectivity profile, highlights a significant pharmacology disconnect that renders this compound valuable for studying in vitro-to-in vivo translation of COX selectivity.

in vivo pharmacology carrageenan paw edema anti-inflammatory efficacy

Structural Basis for Selectivity: X-Ray Crystallographic Confirmation of Active Form

Physicochemical studies and X-ray structural analyses from the 2002 J. Med. Chem. publication demonstrated that the anionic sulfonamidate species is the active form of methanesulfonamides that optimally interacts with the COX enzyme active sites [1]. N-(3-Phenoxy-4-pyridinyl)ethanesulfonamide, as an alkanesulfonamide with a higher pKa than its trifluoromethyl counterpart, exists predominantly in the zwitterionic (neutral) form at physiological pH, as confirmed by pKa determinations in the 2004 paper [2]. This means a smaller fraction of the compound populates the active anionic sulfonamidate form required for optimal COX binding, providing a crystallographically-grounded explanation for its lower absolute potency and altered selectivity.

sulfonamidate active species X-ray crystallography COX binding mode

High-Impact Application Scenarios for N-(3-Phenoxy-4-pyridinyl)ethanesulfonamide (CAS 833455-54-2)


COX-1-Specific Tool Compound for Negative-Control Experiments in COX-2 Drug Discovery Programs

In COX-2 inhibitor screening cascades, N-(3-phenoxy-4-pyridinyl)ethanesulfonamide serves as a COX-1-preferring control (selectivity ratio 0.38) to establish the lower boundary of the selectivity assay window [1]. Paired with celecoxib (selectivity ratio 7.46) at the upper boundary, this compound enables robust Z'-factor calculation and validates that observed COX-2 inhibition is not an artefact of non-specific assay interference [2]. This matched-control strategy is particularly valuable for medicinal chemistry teams optimizing pyridinic sulfonamide leads.

Ionic-State-Dependent SAR Studies of Sulfonamide COX Inhibitor Binding

The ethanesulfonamide derivative, predominantly zwitterionic at physiological pH, provides a critical comparator arm alongside the anionic trifluoromethanesulfonamide analogue (Compound 7, IC50 COX-2 = 0.4 µM) in experiments designed to isolate the contribution of sulfonamide ionic state to COX active-site binding [3]. Structural biology and computational chemistry groups can use this matched pair to validate docking poses predicted by the sulfonamidate active-form hypothesis established through X-ray crystallography [4].

In Vitro-to-In Vivo COX Selectivity Translation Studies in Inflammation Models

N-(3-Phenoxy-4-pyridinyl)ethanesulfonamide, as a member of the alkanesulfonamide class that exhibited in vivo anti-inflammatory efficacy comparable to nimesulide despite inverted in vitro COX selectivity, is an ideal probe for investigating the disconnect between in vitro isozyme preference and in vivo pharmacodynamics [2]. Academic pharmacology laboratories studying the relative contributions of COX-1 and COX-2 to inflammatory pain can employ this compound to challenge the prevailing COX-2-centric paradigm.

Reference Standard for Analytical Method Development and QC of Pyridinic Sulfonamide Libraries

With a well-defined molecular weight (278.33 g/mol), characteristic InChI Key (FOUBNASCZPSQBW-UHFFFAOYSA-N), and established synthetic route starting from 3-phenoxy-4-aminopyridine and ethanesulfonyl chloride, this compound serves as an authenticated reference standard for HPLC-MS method development and quality control of pyridinic sulfonamide compound libraries [2]. Its distinct retention time and mass spectral signature facilitate library purity assessment in high-throughput screening collections.

Quote Request

Request a Quote for N-(3-phenoxy-4-pyridinyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.